2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one
Overview
Description
2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one is a complex organic compound with the molecular formula C13H14N2O It is characterized by a fused ring structure that includes a benzene ring, a cycloheptane ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction may start with a substituted benzene derivative, which undergoes a series of transformations including nitration, reduction, and cyclization to form the desired pyridazine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the ring systems.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-: Similar in structure but differs in the degree of saturation and substituents.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Shares a similar fused ring system but with different functional groups.
Uniqueness
2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one is unique due to its specific ring fusion and the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,11,13-tetraen-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)15-14-12/h1-2,4,7,10H,3,5-6,8H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBBXYFRYDOZLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NN=C2C3=CC=CC=C3C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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